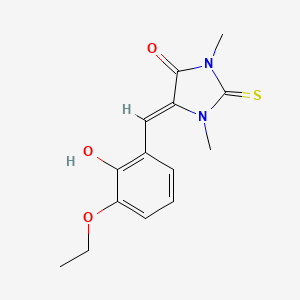
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins play a crucial role in inflammation and cancer development, making this compound a potential therapeutic agent.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been reported to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide in lab experiments is its high selectivity towards specific enzymes and proteins. This makes it an ideal tool for investigating the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide involves the reaction of 4-chloro-3-methoxyaniline with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
3-bromo-N-(4-chloro-3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-8-11(5-6-12(13)16)17-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGYWRZFPIOINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)


![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)

![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)

![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
